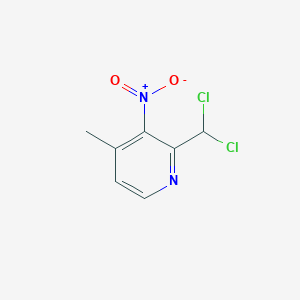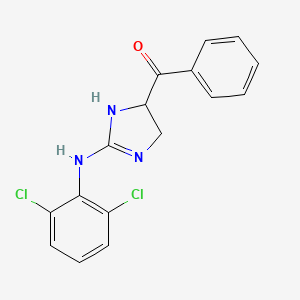
(2-((2,6-dichlorophenyl)amino)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benclonidine is a chemical compound known for its pharmacological properties. It is an imidazole derivative that acts as an agonist of alpha-2 adrenoceptors. This activity is useful for the treatment of hypertension, severe pain, and attention deficit hyperactivity disorder (ADHD). Benclonidine is structurally related to clonidine, a well-known medication used for similar purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benclonidine typically involves the reaction of 2,6-dichlorobenzylamine with imidazole under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
[ \text{2,6-dichlorobenzylamine} + \text{imidazole} \rightarrow \text{benclonidine} ]
Industrial Production Methods
Industrial production of benclonidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain benclonidine in its pure form.
化学反应分析
Types of Reactions
Benclonidine undergoes various chemical reactions, including:
Oxidation: Benclonidine can be oxidized to form corresponding N-oxides.
Reduction: Reduction of benclonidine can lead to the formation of reduced imidazole derivatives.
Substitution: Benclonidine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学研究应用
Benclonidine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying imidazole derivatives.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating hypertension, ADHD, and pain management.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用机制
Benclonidine exerts its effects by stimulating alpha-2 adrenoceptors in the brain stem. This activation leads to the inhibition of norepinephrine release, resulting in reduced sympathetic outflow from the central nervous system. Consequently, there is a decrease in peripheral resistance, renal vascular resistance, heart rate, and blood pressure. The compound also produces pain relief by acting on spinal presynaptic and postjunctional alpha-2 adrenoceptors, preventing pain signal transmission .
相似化合物的比较
Benclonidine is similar to other alpha-2 adrenoceptor agonists such as clonidine, guanfacine, and methyldopa. it has unique properties that distinguish it from these compounds:
Clonidine: Both benclonidine and clonidine are used to treat hypertension and ADHD, but benclonidine may have a different side effect profile.
Guanfacine: Guanfacine is primarily used for ADHD and has a longer duration of action compared to benclonidine.
Methyldopa: Methyldopa is mainly used for hypertension and has a different mechanism of action involving the conversion to alpha-methylnorepinephrine.
Similar Compounds
- Clonidine
- Guanfacine
- Methyldopa
Benclonidine’s unique pharmacological profile makes it a valuable compound for various therapeutic applications and scientific research .
属性
分子式 |
C16H13Cl2N3O |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
[2-(2,6-dichloroanilino)-4,5-dihydro-1H-imidazol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13Cl2N3O/c17-11-7-4-8-12(18)14(11)21-16-19-9-13(20-16)15(22)10-5-2-1-3-6-10/h1-8,13H,9H2,(H2,19,20,21) |
InChI 键 |
YDPKIOHPHRXVGL-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
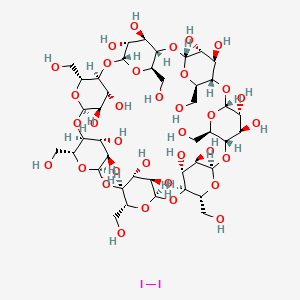
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
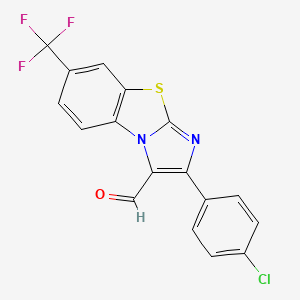
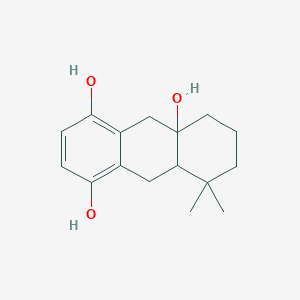

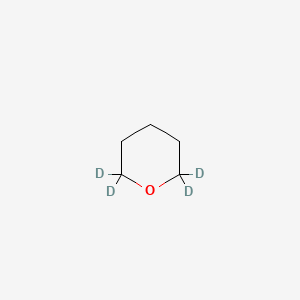
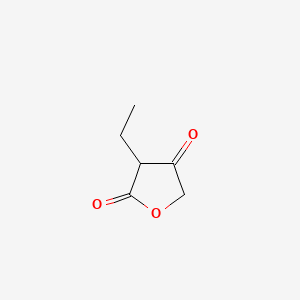
![5-[2-(Dimethylamino)ethyl]-2-methoxyphenol](/img/structure/B13810295.png)
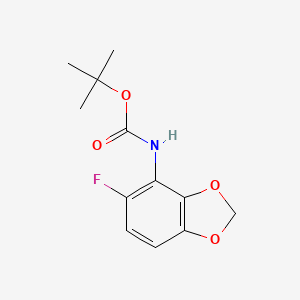


![N-(4-fluorophenyl)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B13810326.png)
